molecular formula C19H15ClN2O2 B2371613 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1705171-62-5

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No.: B2371613
CAS No.: 1705171-62-5
M. Wt: 338.79
InChI Key: SHMBSARLCJCAMR-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a benzyl group, and a pyridin-2-yloxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves the following steps:

    Formation of the Pyridin-2-yloxy Intermediate: This step involves the reaction of 2-chloropyridine with a suitable nucleophile to form the pyridin-2-yloxy intermediate.

    Benzylation: The pyridin-2-yloxy intermediate is then reacted with a benzyl halide under basic conditions to form the benzylated product.

    Amidation: The final step involves the reaction of the benzylated product with 2-chlorobenzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and pyridin-2-yloxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed.

Major Products

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chloro group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the benzyl and pyridin-2-yloxy groups.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-(pyridin-2-yloxy)phenyl)acetamide
  • 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)aniline
  • 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Uniqueness

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-9-2-1-8-16(17)19(23)22-13-14-6-5-7-15(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMBSARLCJCAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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